3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Overview
Description
3,5-Dimethyl-4-(2-iodoethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper (I) catalyst. This regioselective, one-pot procedure is efficient and yields 3,5-disubstituted isoxazoles .
Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable a one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions . This approach is advantageous due to its mild conditions and high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(2-iodoethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxides or hydroxylated products.
Scientific Research Applications
3,5-Dimethyl-4-(2-iodoethyl)isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used as a building block for designing new drugs.
Materials Science: The unique electronic properties of isoxazoles make them suitable for use in organic electronics and as components in advanced materials.
Biological Studies: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the 2-iodoethyl group, resulting in different reactivity and applications.
4-Iodoisoxazole: Contains an iodine atom but lacks the dimethyl groups, affecting its chemical properties and biological activity.
Uniqueness
3,5-Dimethyl-4-(2-iodoethyl)isoxazole is unique due to the presence of both dimethyl and 2-iodoethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10INO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHKDFGFMKDTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404620 | |
Record name | 3,5-Dimethyl-4-(2-iodoethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-36-1 | |
Record name | 3,5-Dimethyl-4-(2-iodoethyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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